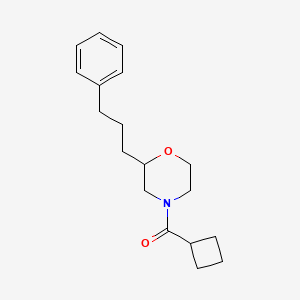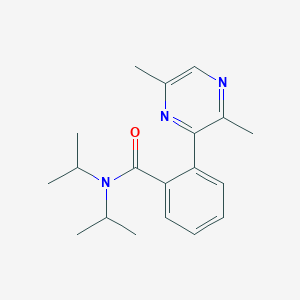![molecular formula C19H21N3O3 B3812829 N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide](/img/structure/B3812829.png)
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide
Übersicht
Beschreibung
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide, commonly known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. NAPA is a benzamide derivative and a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
Wirkmechanismus
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide plays a crucial role in the post-translational modification of proteins by catalyzing the transfer of myristic acid to the N-terminal glycine residue of proteins. This modification is essential for the proper localization and function of many proteins, including oncogenic proteins. NAPA inhibits N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide by binding to the active site of the enzyme and preventing the transfer of myristic acid to the protein.
Biochemical and Physiological Effects
NAPA has been shown to induce apoptosis in cancer cells by inhibiting the activity of N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide and disrupting the localization and function of oncogenic proteins. NAPA has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, NAPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NAPA in lab experiments is its high potency and specificity for N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide. This allows for the selective inhibition of N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide without affecting other cellular processes. However, one of the limitations of using NAPA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on NAPA. One direction is to explore the potential applications of NAPA in other diseases, such as viral infections and neurodegenerative diseases. Another direction is to optimize the synthesis method of NAPA to increase its solubility and bioavailability. Moreover, the development of NAPA analogs with improved potency and selectivity for N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide could lead to the development of more effective cancer therapies.
Wissenschaftliche Forschungsanwendungen
NAPA has been extensively studied for its potential applications in cancer research. N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide is overexpressed in many cancer cells, and its inhibition has been shown to inhibit tumor growth. NAPA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Moreover, NAPA has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
N-[2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-9-10-16(21-19(25)15-7-5-4-6-8-15)17(11-12)22-18(24)13(2)20-14(3)23/h4-11,13H,1-3H3,(H,20,23)(H,21,25)(H,22,24)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEKZASDOBRSGQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B3812766.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(6-methyl-2-pyridinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B3812771.png)

![N-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B3812779.png)
![N-{4-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]phenyl}acetamide](/img/structure/B3812786.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3812794.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(hydroxymethyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B3812797.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B3812805.png)
![4-[(cyclobutylcarbonyl)amino]-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B3812806.png)
![6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid](/img/structure/B3812816.png)
![N-[2-(5-methyl-2-furyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3812819.png)

![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3812840.png)